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molecular formula C10H9N3O2 B8392933 6-Methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione

6-Methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione

Cat. No. B8392933
M. Wt: 203.20 g/mol
InChI Key: KBFZOVCLPWHLLB-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of 1-[(4-methylphenyl)sulfonyl]-6-methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione (600 mg, 1.68 mmol) in conc. H2SO4 (3 mL) was heated at 50° C. for 30 min, then poured into H2O at 0° C. (25 mL). The resulting precipitate was isolated by filtration, washed with H2O, and dried in vacuo to give the title compound. MS: m/z=204 (M+1).
Name
1-[(4-methylphenyl)sulfonyl]-6-methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S([N:11]2[C:21]3[C:22]4[N:13]([CH2:14][C:15](=[O:24])[N:16]([CH3:23])[C:17]=4[CH:18]=[CH:19][CH:20]=3)[C:12]2=[O:25])(=O)=O)=CC=1.O>OS(O)(=O)=O>[CH3:23][N:16]1[C:17]2[CH:18]=[CH:19][CH:20]=[C:21]3[NH:11][C:12](=[O:25])[N:13]([C:22]=23)[CH2:14][C:15]1=[O:24]

Inputs

Step One
Name
1-[(4-methylphenyl)sulfonyl]-6-methyl-4H-imidazo[1,5,4-de]quinoxaline-2,5(1H,6H)-dione
Quantity
600 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C(N2CC(N(C=3C=CC=C1C23)C)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(CN2C=3C(=CC=CC13)NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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